Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject in various fields of scientific research. Its chemical formula is C8H9NO2, and it is often used in early discovery research due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the esterification of bicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems in industrial settings ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound has an amino group instead of a nitrile group, leading to different reactivity and applications.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester: This compound has two carboxylate groups, making it more acidic and reactive in different contexts.
Uniqueness
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a nitrile group and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZIHLWBZWJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156329-62-3 |
Source
|
Record name | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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